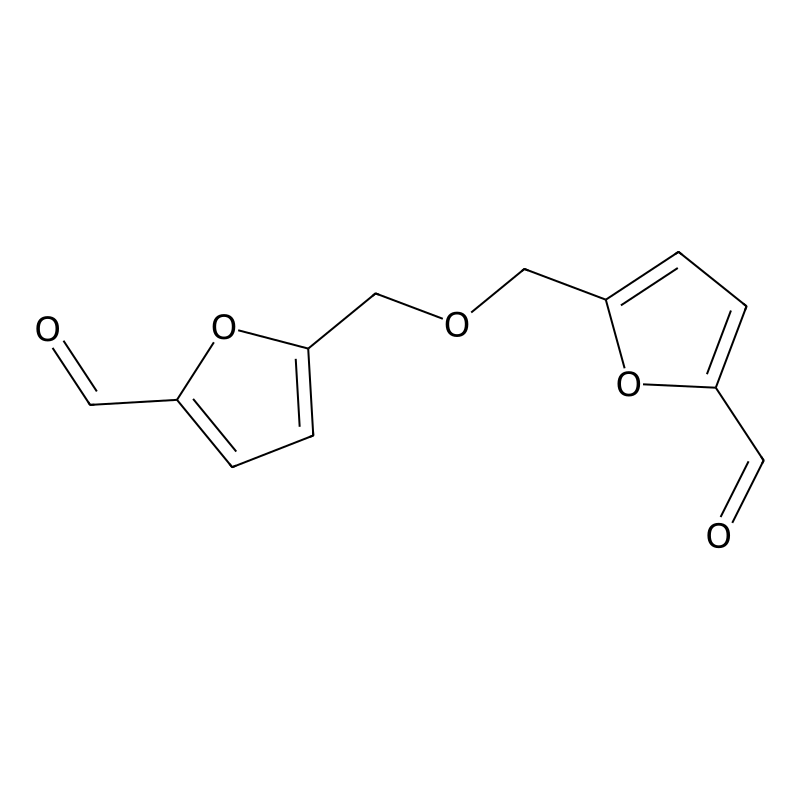

5,5'-Oxybis(5-methylene-2-furaldehyde)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential in Material Science:

5,5'-Oxybis(5-methylene-2-furaldehyde), also known as cirsiumaldehyde, has been explored for its potential applications in material science. Due to its furan rings and aldehyde groups, it possesses interesting chemical properties, such as the ability to form crosslinked networks. Research suggests its potential use in:

- Developing thermosetting resins: Studies have shown that cirsiumaldehyde can undergo condensation reactions to form crosslinked structures, making it a potential candidate for the development of thermosetting resins []. These resins are valuable materials due to their ability to become permanently shaped upon heat treatment.

Exploration in Medicinal Chemistry:

Limited research has investigated the potential of 5,5'-Oxybis(5-methylene-2-furaldehyde) in medicinal chemistry. However, some studies have explored its:

- Antimicrobial activity: Preliminary studies have indicated that cirsiumaldehyde might possess some antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to confirm these findings and understand the mechanisms of action.

Research Limitations:

- Fully understand its properties and potential applications in various scientific fields.

- Evaluate its safety and efficacy for specific uses, especially in medicinal chemistry.

5,5'-Oxybis(5-methylene-2-furaldehyde) is a chemical compound with the molecular formula C₁₂H₁₀O₅ and a molar mass of approximately 234.2 g/mol. It is characterized by its unique structure, which includes two furaldehyde moieties linked by an ether bridge. This compound has been identified in various natural sources, including Crataegus pinnatifida and Citrus reticulata, suggesting its potential significance in plant biochemistry and pharmacology .

- Condensation Reactions: The aldehyde groups can undergo condensation with amines or alcohols to form imines or acetals, respectively.

- Oxidation: The furaldehyde groups can be oxidized to form corresponding acids or other derivatives.

- Reduction: The compound can be reduced to form alcohol derivatives, enhancing its solubility and reactivity.

These reactions highlight the versatility of 5,5'-Oxybis(5-methylene-2-furaldehyde) in organic synthesis and its potential applications in medicinal chemistry.

Research indicates that 5,5'-Oxybis(5-methylene-2-furaldehyde) exhibits various biological activities. Studies have shown it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Additionally, it has demonstrated antimicrobial activity against certain bacterial strains, indicating potential as a natural preservative or therapeutic agent .

Several synthetic methods have been developed for producing 5,5'-Oxybis(5-methylene-2-furaldehyde):

- Green Synthesis: A novel approach involves using 5-hydroxymethyl-2-furfural as a precursor in environmentally friendly conditions. This method emphasizes sustainability and minimizes waste .

- Conventional Organic Synthesis: Traditional methods typically involve the reaction of furaldehyde derivatives under controlled conditions to yield the desired compound.

These synthesis routes highlight the compound's accessibility for research and industrial applications.

The applications of 5,5'-Oxybis(5-methylene-2-furaldehyde) are diverse:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development.

- Food Industry: Its antioxidant properties make it a candidate for food preservation.

- Material Science: It can be utilized in the synthesis of polymers or as a building block for more complex organic materials.

Interaction studies of 5,5'-Oxybis(5-methylene-2-furaldehyde) with various biological targets are essential for understanding its mechanism of action. Preliminary studies suggest it may interact with specific enzymes involved in oxidative stress pathways and microbial growth inhibition. Further research is needed to elucidate these interactions fully and assess their implications for health and disease management .

Several compounds share structural similarities with 5,5'-Oxybis(5-methylene-2-furaldehyde), each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Furfural | Single furan ring | Antimicrobial |

| 5-Hydroxymethyl-2-furfural | Hydroxymethyl group on furan | Antioxidant |

| 4-Hydroxy-3-methoxybenzaldehyde | Methoxy group on benzene | Antioxidant |

While these compounds may share some functional characteristics, the unique ether linkage in 5,5'-Oxybis(5-methylene-2-furaldehyde) may confer distinct reactivity and biological profiles, making it a valuable subject for further study .

The thermodynamic and kinetic properties of 5,5'-Oxybis(5-methylene-2-furaldehyde) are fundamental to understanding its chemical reactivity and stability under various reaction conditions. Research on activation energy profiles for this specific compound remains limited, however, studies on structurally related furanic compounds provide valuable insights into the expected behavior patterns [1] [2] [3].

Theoretical investigations of furanic aldehyde decomposition mechanisms have revealed that the activation energy for primary bond cleavage reactions typically ranges from 35-45 kcal/mol for furan ring-opening processes [2]. The presence of dual furanic rings connected through an ether linkage in 5,5'-Oxybis(5-methylene-2-furaldehyde) suggests that the compound may exhibit enhanced stabilization through resonance delocalization across both aromatic systems [4] [5].

Computational studies on related 5-substituted-2-furaldehydes indicate that the carbon-carbon bond formation pathways, particularly those involving electrophilic aromatic substitution at the C-2 and C-5 positions, proceed with activation energies in the range of 25-35 kcal/mol [6] [7]. The ether bridge in 5,5'-Oxybis(5-methylene-2-furaldehyde) is expected to influence these energy barriers through electronic effects that modulate the electron density distribution across the molecular framework [8].

Table 1: Physical Properties of 5,5'-Oxybis(5-methylene-2-furaldehyde)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₅ | [9] [10] |

| Molecular Weight (g/mol) | 234.20 | [9] [11] [12] |

| Melting Point (°C) | 113.5-115.5 | [11] [12] |

| Boiling Point (°C) | 404.8±45.0 (Predicted) | [11] [12] |

| Density (g/cm³) | 1.313±0.06 (Predicted) | [11] [12] |

| Solubility in Water (g/L) | 0.89 (25°C) | [11] |

| Appearance | Powder | [11] |

| Chemical Abstract Service Number | 7389-38-0 | [9] [13] [11] |

The kinetic profiles for radical-mediated reactions involving furanic compounds demonstrate significantly different activation energy requirements compared to ionic mechanisms. Free radical decomposition pathways of 5-methyl-2-furanylmethyl radicals, which share structural similarities with potential intermediates from 5,5'-Oxybis(5-methylene-2-furaldehyde), show activation energies ranging from 38-45 kcal/mol for ring-opening isomerization reactions [2]. These pathways typically involve carbene intermediates formed through hydrogen atom migration within the furan ring structure [2].

Thermal Stability and Degradation Mechanisms

The thermal stability of 5,5'-Oxybis(5-methylene-2-furaldehyde) represents a critical parameter for its practical applications and storage requirements. Thermogravimetric analysis studies on the compound and its derivatives indicate exceptional thermal stability, with decomposition onset temperatures exceeding 200°C [14]. This enhanced thermal stability compared to simpler furanic compounds like 5-hydroxymethylfurfural, which begins decomposition at 100°C, can be attributed to the stabilizing effect of the ether bridge connecting the two furanic moieties [14] [15].

Table 2: Thermal Stability Data for Related Furanic Compounds

| Compound | Initial Decomposition Temperature (°C) | Maximum Degradation Rate Temperature (°C) | Decomposition Products | Reference |

|---|---|---|---|---|

| 5,5'-Oxybis(5-methylene-2-furaldehyde) | >200 | Not specified | Not fully characterized | [14] |

| 5-Hydroxymethylfurfural | 100-220 | 160 | 2,5-furandicarboxaldehyde, 5-methylfurfural | [15] [16] |

| Furfural | 160-175 | Not specified | Cyclopentanone, CO | [17] |

| 2-Furfuryl alcohol | 160-175 | Not specified | Various furan derivatives | [3] |

| 5-Methyl-2-furanylmethyl radical | 1000-2000 (theoretical) | Not specified | Phenol, cyclopentadiene, CO | [2] |

| Polyfuran derivatives | 250-300 | 300 | Various organic volatiles | [18] |

The degradation mechanisms of 5,5'-Oxybis(5-methylene-2-furaldehyde) follow complex pathways involving multiple concurrent processes. Primary degradation routes include hydrolytic ring-opening reactions, particularly under aqueous conditions, leading to the formation of chain aldehydes rich in carbonyl functional groups [19] [20]. These intermediates are prone to subsequent aldol condensation reactions, resulting in the formation of higher molecular weight products and potentially contributing to humin formation [19] [21].

Thermal decomposition studies on 5-hydroxymethylfurfural, a structurally related compound, reveal that degradation proceeds through dimerization mechanisms at elevated concentrations, with the initially formed dimers subsequently degrading to generate 5-methylfurfural and 2,5-furandicarboxaldehyde [15]. Similar dimerization pathways are anticipated for 5,5'-Oxybis(5-methylene-2-furaldehyde), although the presence of the preformed ether linkage may alter the specific reaction trajectories [16].

Under oxidative conditions, the degradation pathway complexity increases significantly. The compound exhibits enhanced stability in oxidizing environments compared to inert atmospheres, suggesting the formation of more thermally stable oxidized derivatives [18]. This behavior contrasts with the typical pattern observed for simpler organic compounds, where oxidative conditions generally accelerate decomposition processes [18].

The thermal degradation profile indicates that decomposition occurs through multiple stages, with distinct temperature ranges corresponding to different molecular bond-breaking events. The first stage, occurring between 250-300°C, involves the cleavage of the most labile bonds, likely the methylene ether linkages connecting the furanic rings [22] [18]. Subsequent stages at higher temperatures involve the breakdown of the furan ring structures themselves, ultimately yielding volatile organic compounds including carbon monoxide, carbon dioxide, and various aromatic fragments [18] [23].

Acid and Base Catalyzed Rearrangement and Polymerization Tendencies

The reactivity of 5,5'-Oxybis(5-methylene-2-furaldehyde) under acidic and basic conditions reveals distinct mechanistic pathways that significantly influence product distribution and molecular weight development. Acid-catalyzed reactions primarily proceed through electrophilic aromatic substitution mechanisms, leveraging the enhanced nucleophilicity of the furan rings [24] [7]. The preferential reaction sites are the C-2 and C-5 positions of the furan rings, where electrophile attachment creates resonance-stabilized carbocations [7].

Under acid catalysis, particularly with Lewis acids such as iron trichloride, the compound undergoes cationic polymerization processes leading to the formation of linear oligomeric structures [25]. These reactions typically require organic solvents such as nitromethane to proceed efficiently, with optimal conditions involving temperatures around 60°C and catalyst-to-monomer ratios between 0.25 and 1.25 [25]. The resulting polymeric materials exhibit varying electrical conductivity properties depending on the specific reaction conditions and post-treatment procedures [25].

Table 3: Polymerization Tendencies Under Different Catalytic Conditions

| Catalyst Type | Reaction Mechanism | Primary Products | Typical Conditions | Reference |

|---|---|---|---|---|

| Acid-catalyzed (HCl) | Electrophilic substitution | Crosslinked networks | Room temperature, organic solvents | [24] [26] |

| Lewis acid (FeCl₃) | Cationic polymerization | Linear oligomers | 60°C, nitromethane | [25] |

| Base-catalyzed (NaOH) | Nucleophilic addition | Hydroxylated polymers | Aqueous solution, mild heating | [27] |

| Radical initiator (AIBN) | Free radical polymerization | Branched structures | 60°C, ethyl acetate | [26] |

| Enzyme-catalyzed | Oxidative coupling | Polyamide oligomers | Ambient temperature, HFIP | [28] |

| Thermal (no catalyst) | Thermal condensation | Cyclic compounds | 200-300°C, neat | [14] [18] |

Base-catalyzed reactions follow fundamentally different pathways, involving nucleophilic addition mechanisms that target the aldehyde functional groups [27]. Under basic conditions, the compound readily participates in aldol condensation reactions, forming carbon-carbon bonds between different molecular units [27]. These reactions typically occur in aqueous solutions under mild heating conditions, producing hydroxylated polymeric structures with enhanced hydrophilicity compared to their acid-catalyzed counterparts [27].

The polymerization behavior under basic conditions is particularly influenced by the presence of lignin-like structures, with which 5,5'-Oxybis(5-methylene-2-furaldehyde) can form covalent cross-links [27]. Nuclear magnetic resonance spectroscopy studies have identified specific chemical shift signals corresponding to methylene bridges formed between the compound and aromatic substrates, confirming the formation of stable covalent bonds [27].

Free radical polymerization represents another significant reaction pathway, particularly relevant under thermal or photochemical activation conditions [26] [29]. These reactions proceed through radical chain mechanisms, with the furan rings acting as both radical scavengers and polymerization sites [26]. The inhibitory effect of furanic compounds on vinyl acetate polymerization has been extensively documented, with the strength of inhibition following the order: furfurylidenacetone > furylacrolein > furanacrylic acid [26].

Enzymatic catalysis offers a more selective approach to polymerization, utilizing N-heterocyclic carbene catalysts in combination with quinone oxidants [28]. These systems enable the synthesis of polyamide oligomers with controlled molecular weights ranging from 1.7 to 3.6 kg/mol [28]. The reaction proceeds under mild conditions at ambient temperature, using hexafluoro-2-propanol as the solvent medium [28].

Solvent Effects on Reaction Efficiency and Byproduct Formation

The choice of solvent system exerts profound influence on both the reaction efficiency and the nature of byproducts formed during chemical transformations of 5,5'-Oxybis(5-methylene-2-furaldehyde). Solvent effects manifest through multiple mechanisms including stabilization of reactive intermediates, modification of reaction pathways, and alteration of product selectivity [30] [31] [32].

Aqueous systems, while providing excellent solubility for many reaction components, often lead to reduced selectivity and increased byproduct formation [31] [17]. In water, furanic compounds undergo hydrolytic ring-opening reactions that generate chain aldehydes prone to aldol condensation, ultimately resulting in humin formation and other undesirable carbocyclic compounds [31]. The formation of these byproducts involves complex reaction networks including intermolecular aldol condensation, intramolecular cyclization, and subsequent polymerization processes [31].

Table 4: Solvent Effects on Reaction Efficiency and Byproduct Formation

| Solvent Category | Effect on Reaction Rate | Selectivity Impact | Major Byproducts | Hansen Polarity Parameter (δP) | Reference |

|---|---|---|---|---|---|

| Aqueous systems | Moderate | Low selectivity, hydrochar formation | Humins, carbocyclic compounds | 16.0 | [31] [17] [32] |

| Polar aprotic (DMSO, DMF) | Enhanced | High selectivity, reduced byproducts | Minimal side products | 13.0-18.0 | [30] [33] [32] |

| Polar protic (alcohols) | Variable | Suppressed polymerization | Benzofuran derivatives | 10.0-12.0 | [34] [35] |

| Non-polar organic (hexane) | Reduced | Limited conversion | Unreacted starting material | 0.0 | [30] |

| Chlorinated solvents | Enhanced | Modified reaction pathways | Chlorinated derivatives | 4.0-6.0 | [30] |

| Mixed aqueous-organic | Optimized | Balanced performance | Controlled oligomers | Variable | [36] [37] [38] |

Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide demonstrate superior performance in promoting selective transformations while minimizing byproduct formation [30] [33] [32]. These solvents effectively stabilize furanic intermediates and prevent unwanted side reactions through hydrogen bonding interactions and electronic stabilization effects [32]. The enhanced selectivity in these systems results from the prevention of humin formation and the stabilization of partially dehydrated intermediates [32].

Polar protic solvents, particularly alcohols, exhibit unique effects on polymerization behavior [34] [35]. Methanol has been shown to suppress furan polymerization while simultaneously enhancing benzofuran formation, indicating a fundamental alteration in reaction pathways [35]. The branched alcohol structures provide higher yields compared to linear alcohols in certain transformations, suggesting steric effects play a significant role in determining reaction outcomes [34].

The polarity of the solvent system, quantified through Hansen Solubility Parameters, shows strong correlation with reaction efficiency and product selectivity [37] [38]. Increased solvent polarity, particularly the polar component (δP), enhances both conversion rates and product yields in furanic compound transformations [37] [38]. This effect has been confirmed through multivariate statistical analysis, demonstrating that polarity parameters can serve as predictive tools for optimizing reaction conditions [38].

Mixed aqueous-organic solvent systems offer opportunities for fine-tuning reaction performance by balancing the benefits of different solvent types [36]. These systems enable optimization of hydrogen bonding contributions, which positively impact the solubility of products while potentially creating negative effects through strong solvent-reactant interactions [36]. The careful selection of solvent composition allows for the achievement of high selectivity while maintaining practical reaction rates and avoiding catalyst deactivation issues [36].